molecular formula C17H19BrN4O2 B2803757 N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034430-94-7

N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2803757
CAS RN: 2034430-94-7
M. Wt: 391.269
InChI Key: TVDKJRMZZOSGQE-UHFFFAOYSA-N
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Description

“N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide” is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives is a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide” include a molecular formula of C9H12BrN3, an average mass of 242.116 Da, and a monoisotopic mass of 241.021454 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 358.1±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 170.4±25.7 °C .

Scientific Research Applications

Chemical Biology and Probes

Scientists use compounds like this one as chemical probes to study biological processes. By labeling it with fluorescent tags or radioisotopes, they can track its distribution, binding sites, and cellular uptake. Such probes aid in understanding cellular pathways and identifying potential drug targets.

If you’d like more information or additional applications, feel free to ask

Mechanism of Action

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that “N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide” and similar compounds could have potential applications in the pharmaceutical industry, particularly in the development of new drugs .

properties

IUPAC Name

N-benzyl-3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c18-14-10-19-16(20-11-14)24-15-7-4-8-22(12-15)17(23)21-9-13-5-2-1-3-6-13/h1-3,5-6,10-11,15H,4,7-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDKJRMZZOSGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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